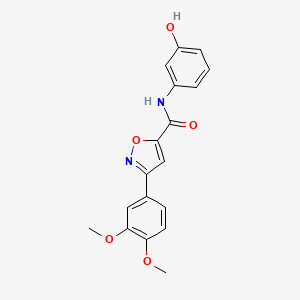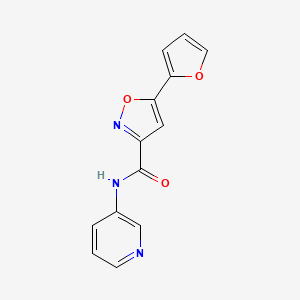
3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide
Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the dimethoxyphenyl and hydroxyphenyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Cyclization: The oxazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide include:
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one: Used in organic synthesis and pharmaceutical research.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one: Another compound with similar structural features and applications.
The uniqueness of this compound lies in its oxazole ring, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-15-7-6-11(8-16(15)24-2)14-10-17(25-20-14)18(22)19-12-4-3-5-13(21)9-12/h3-10,21H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKANKODSGTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-FLUORO-N-[(2-FLUOROPHENYL)METHYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4489168.png)
![7-cyclopentyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4489169.png)
![N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B4489173.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4489198.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)methioninate](/img/structure/B4489217.png)

![N-[1-(4-methoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4489222.png)
![1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4489228.png)
![2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4489232.png)
![2,5-dichloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B4489234.png)
![4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4489235.png)
![N-(3,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4489237.png)
